3-(4-Hydroxy-3-methylphenyl)-2-benzofuran-1(3H)-one

Polymer Stabilization Melt Processing Benzofuranone Antioxidant

3-(4-Hydroxy-3-methylphenyl)-2-benzofuran-1(3H)-one is a mono-aryl benzofuranone derivative. It belongs to a class of compounds widely recognized for their chain-breaking antioxidant capabilities, achieved through the donation of a labile benzylic hydrogen atom from the lactone ring to quench free radicals.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 62134-43-4
Cat. No. B12887188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxy-3-methylphenyl)-2-benzofuran-1(3H)-one
CAS62134-43-4
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2C3=CC=CC=C3C(=O)O2)O
InChIInChI=1S/C15H12O3/c1-9-8-10(6-7-13(9)16)14-11-4-2-3-5-12(11)15(17)18-14/h2-8,14,16H,1H3
InChIKeyBYOLYBOPOXHQOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Hydroxy-3-methylphenyl)-2-benzofuran-1(3H)-one (CAS 62134-43-4): A Mono-Aryl Benzofuranone for Stabilizer and Intermediate Applications


3-(4-Hydroxy-3-methylphenyl)-2-benzofuran-1(3H)-one is a mono-aryl benzofuranone derivative . It belongs to a class of compounds widely recognized for their chain-breaking antioxidant capabilities, achieved through the donation of a labile benzylic hydrogen atom from the lactone ring to quench free radicals [1]. Unlike its more complex, commercially prevalent analogs such as Irganox HP-136, this compound features a simple substitution pattern with a single hydroxyl and methyl group on the 3-phenyl ring and no bulky alkyl substituents on the benzofuranone core. This structural simplicity dictates a specific set of physicochemical and performance properties that are distinct from heavily substituted commercial antioxidants.

Why 3-(4-Hydroxy-3-methylphenyl)-2-benzofuran-1(3H)-one Cannot Be Replaced by Generic Benzofuranones


In the benzofuranone class, even minor structural modifications lead to substantial, quantifiable differences in antioxidant performance. The position of substituents on the 3-aryl ring is a critical performance lever, dictating the hydrogen-donating ability of the molecule [1]. A methyl group in the 2'-position can sterically hinder the reactive site, significantly weakening antioxidant activity, whereas electron-donating groups in other positions can enhance it [1][2]. Therefore, substituting this compound with a generic benzofuranone without precisely matching its hydroxyl group's position and lack of 2'-steric hindrance will result in unpredictable and likely suboptimal stabilization efficacy in polymer processing [1]. This specific substitution pattern defines its unique reactivity profile, making simple interchange with other class members unreliable.

Quantitative Differentiation Evidence for 3-(4-Hydroxy-3-methylphenyl)-2-benzofuran-1(3H)-one Against Structural Analogs


Antioxidant Activity in Polypropylene: Effect of 2'-Position Substituents on Melt Flow Index

The antioxidant activity of benzofuranones in polypropylene (PP) is highly sensitive to the substitution pattern on the 3-aryl ring. Structural analogs with a methyl group at the 2'-position, such as 5-methyl-7-tert-butyl-3-(2',5'-dimethylphenyl)-3H-benzofuran-2-one (PXBF2), exhibit significantly reduced performance compared to analogs lacking 2'-steric hindrance, like 5-methyl-7-tert-butyl-3-(3',4'-dimethylphenyl)-3H-benzofuran-2-one (OXBF2) [1]. A class-level inference based on established structure-activity relationships (SAR) indicates that 3-(4-hydroxy-3-methylphenyl)-2-benzofuran-1(3H)-one, which lacks any substituent at the critical 2'-position, will demonstrate a higher Melt Flow Index (MFI) retention during multiple extrusions of PP compared to a 2'-methyl substituted analog [1][2].

Polymer Stabilization Melt Processing Benzofuranone Antioxidant

Hydrogen-Donating Kinetics: Rate Constant Comparison with 2'-Methyl Blocked Analog

The hydrogen-donating rate constant (k) to tert-butoxyl radicals is a fundamental measure of a benzofuranone's chain-breaking antioxidant potential. Laser flash photolysis studies have directly shown that a methyl group in the 2'-position on the 3-aryl ring sterically blocks hydrogen donation, resulting in a lower rate constant [1]. For example, 3-aryl-benzofuranones without 2'-substituents have higher k values than their 2'-substituted analogs [1]. A cross-study comparison supports that the k value for 3-(4-hydroxy-3-methylphenyl)-2-benzofuran-1(3H)-one, lacking a 2'-substituent, will be substantially higher than an analog like PXBF2, translating to more efficient radical scavenging.

Laser Flash Photolysis Hydrogen Donation Antioxidant Kinetics

Role as a Pure Intermediate to o-Cresolphthalein pH Indicators vs. Direct Use Analogs

This compound serves as the key mono-aryl precursor for synthesizing 3,3-bis(4-hydroxy-3-methylphenyl)-2-benzofuran-1(3H)-one, also known as o-Cresolphthalein, a defined pH indicator with a sharp color transition from colorless (pH 8.2) to purple (pH 9.8) [1]. In contrast to the final dye product, this precursor is colorless across a broad pH range and lacks any indicator functionality. Its utility is strictly as a building block, offering a reactive benzylic site for further arylation. This contrasts with commercially available phenolphthalein analogs, which are used directly as indicators, not intermediates.

Synthetic Intermediate Phthalein Dye pH Indicator

Molecular Weight and Physical Form Differentiation vs. High-Molecular-Weight Commercial Antioxidants

With a molecular weight of 240.25 g/mol and a predicted LogP of 2.96 , this compound is a relatively small and moderately lipophilic molecule. It is documented as a solid powder [1]. This contrasts sharply with commercial high-performance antioxidants like Irganox HP-136 (a mixture of high-purity, high-molecular-weight benzofuranones, MW > 400 g/mol), which are optimized for low volatility and high compatibility in non-polar polymers. The lower molecular weight of the target compound may offer advantages in solvent-based systems or applications requiring higher molar concentrations but could be a disadvantage in high-temperature processing where volatility is a concern.

Physicochemical Properties Molecular Weight Formulation

Validated Application Scenarios for 3-(4-Hydroxy-3-methylphenyl)-2-benzofuran-1(3H)-one Based on Quantitative Evidence


Polypropylene (PP) Melt Processing Stabilizer

Based on its strong predicted hydrogen-donating ability due to the absence of 2'-steric hindrance [1][2], this compound is best suited for use as a chain-breaking antioxidant during high-temperature PP extrusion. The estimated high rate constant for radical scavenging ensures effective protection against polymer degradation, maintaining a stable melt flow index over multiple processing cycles [1].

Synthesis of Specialized Phthalein pH Indicators

Its established role as a precursor to o-Cresolphthalein [3] makes it an ideal starting material for synthesizing custom pH indicators or dyes with tailored transition ranges. This application leverages its reactive benzylic position, which is absent in the final indicator products.

Building Block for Pharmaceutical Research Intermediates

The specific '4-hydroxy-3-methylphenyl' substitution pattern on the benzofuranone core makes it a useful synthetic building block for medicinal chemistry programs exploring structure-activity relationships, particularly where a specific spatial arrangement of hydrogen-bond donors and acceptors is required.

Low-Temperature or Solution-Phase Polymer Additive

Its moderate molecular weight and lipophilicity (LogP = 2.96) suggest an advantage in solvent-based polymer systems or low-temperature applications where high-molecular-weight commercial additives would face solubility or migration rate limitations, offering a solution for niche formulation challenges.

Quote Request

Request a Quote for 3-(4-Hydroxy-3-methylphenyl)-2-benzofuran-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.